LMK-235 is a selective inhibitor of histone deacetylases 4 and 5, classified as a small molecule compound. It has garnered attention for its potential therapeutic applications in various diseases due to its ability to modulate gene expression by altering histone acetylation levels. The compound specifically inhibits the enzymatic activity of these histone deacetylases, which play crucial roles in the regulation of cellular processes such as differentiation, proliferation, and apoptosis. LMK-235 has been shown to have significant effects on bone metabolism, inflammation, and neuroprotection, making it a compound of interest in both oncology and regenerative medicine .
The mechanism of action of LMK235 is currently under investigation. One possibility is that it functions as a histone deacetylase (HDAC) inhibitor []. HDACs are enzymes that remove acetyl groups from histones, which are proteins that package DNA in the nucleus. Inhibition of HDACs can alter gene expression, and this may be relevant to LMK235's potential therapeutic effects [].
LMK-235 functions primarily through the inhibition of histone deacetylases, leading to increased acetylation of histones and other non-histone proteins. This alteration in acetylation status can affect various signaling pathways, including those involved in inflammation and cell survival. For instance, LMK-235 has been shown to inhibit the phosphorylation of nuclear factor kappa B (NF-κB) and Smad2/3 pathways, which are critical for osteoclast differentiation and inflammatory responses . The compound's mechanism involves direct binding to the catalytic site of histone deacetylases, thus blocking their activity .
The biological activity of LMK-235 is characterized by its effects on multiple cell types. In osteoblasts and osteoclasts, LMK-235 promotes osteoblast formation while inhibiting osteoclastogenesis, which is beneficial for treating bone diseases such as osteoporosis. In cancer models, it exhibits cytotoxic effects by inducing apoptosis in various cancer cell lines through the activation of caspases and modulation of apoptotic markers . Furthermore, LMK-235 has demonstrated anti-inflammatory properties by suppressing macrophage polarization and cytokine production in response to lipopolysaccharide stimulation .
LMK-235 has several promising applications:
Studies have shown that LMK-235 interacts with several cellular pathways. It inhibits the NF-κB signaling pathway, which is crucial for inflammatory responses and osteoclast differentiation. Additionally, LMK-235 affects the Smad signaling pathway involved in fibrosis and inflammation. These interactions highlight its potential as a therapeutic agent not only for bone diseases but also for conditions characterized by excessive inflammation or fibrosis .
Several compounds exhibit similar mechanisms of action or target histone deacetylases:
Compound | Targeted HDACs | Unique Features |
---|---|---|
LMK-235 | HDAC4/5 | Selective inhibitor with applications in bone health and neuroprotection |
Vorinostat | Pan-HDAC | Approved for cutaneous T-cell lymphoma; broader HDAC inhibition |
Trichostatin A | Pan-HDAC | Natural product with potent anti-cancer properties |
Romidepsin | HDAC1/2 | Used in treating peripheral T-cell lymphoma |
Belinostat | Pan-HDAC | Approved for hematologic malignancies |
LMK-235 stands out due to its selective inhibition of HDAC4 and HDAC5 specifically, which may lead to fewer side effects compared to pan-HDAC inhibitors that affect multiple isoforms indiscriminately . This selectivity may enhance its therapeutic profile in treating specific diseases while minimizing toxicity.
LMK-235 is defined by the molecular formula C₁₅H₂₂N₂O₄, with a molecular weight of 294.35 g/mol. This stoichiometric composition aligns with its classification as a benzamide derivative containing hydroxamic acid and ether functional groups.
The compound is registered under the CAS number 1418033-25-6, a unique identifier validated across multiple chemical databases and commercial catalogs. This registry ensures unambiguous identification in research and industrial contexts.
LMK-235 features a 3,5-dimethylbenzamide core linked to a hydroxamic acid moiety via a hexyloxy spacer. Key functional groups include:
LMK-235 exhibits solubility in polar organic solvents:
Solvent | Solubility (mg/mL) |
---|---|
Dimethyl sulfoxide (DMSO) | ~30 |
Ethanol | ~10 |
Dimethylformamide (DMF) | ~30 |
Aqueous solubility is limited but achievable via DMSO cosolvent systems (e.g., 0.5 mg/mL in 1:1 DMSO:PBS).
Stability studies recommend storage at -20°C in inert atmospheres to prevent degradation. Lyophilized powders remain stable for ≥4 years under these conditions, while solutions in DMSO retain integrity for ≤1 month.
LMK-235 is synthesized via a 7-step protocol starting from benzyl 6-bromohexanoate:
LMK-235, chemically designated as N-[6-(Hydroxyamino)-6-oxohexoxy]-3,5-dimethylbenzamide, exhibits remarkable selectivity for class IIa histone deacetylases, particularly histone deacetylase 4 and histone deacetylase 5 [1] [6]. The compound's selective inhibitory mechanism stems from its novel alkoxyamide connecting unit linker region, which differentiates it from broad-spectrum histone deacetylase inhibitors [1] [21]. This structural innovation enables LMK-235 to preferentially target the catalytic domains of histone deacetylase 4 and histone deacetylase 5 while demonstrating reduced affinity for other histone deacetylase isoforms [4] [6].
The selectivity profile of LMK-235 arises from its ability to exploit structural differences in the active sites of class IIa histone deacetylases compared to class I and class IIb enzymes [28]. Class IIa histone deacetylases possess a unique histidine residue in place of the conserved catalytic tyrosine found in other histone deacetylase classes, resulting in naturally reduced deacetylase activity on conventional acetyl-lysine substrates [28]. LMK-235 capitalizes on this structural distinction by binding preferentially to the modified active site architecture of histone deacetylase 4 and histone deacetylase 5 [6] [22].
The compound's binding mechanism involves interaction with the catalytic site of these enzymes, effectively blocking their enzymatic function [3]. Unlike pan-histone deacetylase inhibitors such as vorinostat or trichostatin A, which inhibit histone deacetylase 4 and histone deacetylase 5 only in the higher micromolar range, LMK-235 achieves nanomolar potency against these specific targets [8] [21].
The inhibitory profile of LMK-235 demonstrates exceptional selectivity for class IIa histone deacetylases, as evidenced by comprehensive inhibitory concentration 50 value determinations across multiple histone deacetylase isoforms [1] [4] [6]. The compound exhibits potent inhibition of histone deacetylase 5 with an inhibitory concentration 50 value of 4.2 nanomolar and histone deacetylase 4 with an inhibitory concentration 50 value of 11.9 nanomolar [1] [21].
Histone Deacetylase Isoform | Inhibitory Concentration 50 Value (nanomolar) |
---|---|
Histone Deacetylase 5 | 4.2 [1] |
Histone Deacetylase 4 | 11.9 [1] |
Histone Deacetylase 6 | 55.7 [4] |
Histone Deacetylase 1 | 320 [4] |
Histone Deacetylase 11 | 852 [4] |
Histone Deacetylase 2 | 881 [4] |
Histone Deacetylase 8 | 1278 [4] |
This selectivity profile represents a significant advancement over existing histone deacetylase inhibitors [8]. The compound demonstrates over 75-fold selectivity for histone deacetylase 4 compared to histone deacetylase 1, and over 300-fold selectivity for histone deacetylase 5 versus histone deacetylase 8 [4] [6]. This remarkable selectivity distinguishes LMK-235 from broad-spectrum inhibitors and enables more targeted therapeutic applications with potentially reduced off-target effects [7] [22].
The molecular interactions governing LMK-235 binding to histone deacetylase 4 and histone deacetylase 5 involve specific recognition of the unique structural features present in class IIa histone deacetylases [28] [34]. The compound's hydroxamate functional group serves as the zinc-binding motif, coordinating with the catalytic zinc ion present in the active site of these enzymes [6] [21]. This interaction is facilitated by the alkoxyamide linker region, which positions the hydroxamate group optimally within the enzyme's active site [1] [8].
The binding kinetics of LMK-235 demonstrate high affinity interactions with its target enzymes, consistent with the observed nanomolar inhibitory concentration 50 values [4] [6]. The compound's selectivity stems from its ability to form favorable molecular contacts with amino acid residues that are specifically conserved in histone deacetylase 4 and histone deacetylase 5 but differ in other histone deacetylase isoforms [22] [28].
Structural studies indicate that class IIa histone deacetylases undergo conformational changes upon inhibitor binding, with LMK-235 treatment resulting in cytoplasmic sequestration of these enzymes [19] [22]. This phenomenon occurs because LMK-235 binding alters the protein conformation in a manner that promotes interaction with 14-3-3 proteins, leading to cytoplasmic retention and reduced nuclear accumulation of histone deacetylase 4 and histone deacetylase 5 [19] [31].
LMK-235 treatment results in significant modulation of histone acetylation patterns, particularly affecting histone H3 acetylation levels [3] [11] [18]. The compound's selective inhibition of histone deacetylase 4 and histone deacetylase 5 leads to increased acetylation of histone proteins, thereby altering chromatin structure and gene accessibility [11] [13]. Studies demonstrate that LMK-235 treatment produces a dose-dependent increase in histone H3 acetylation, confirming functional histone deacetylase inhibition [3] [11].
The acetylation changes induced by LMK-235 are distinct from those produced by pan-histone deacetylase inhibitors due to the compound's selective targeting profile [8] [22]. Unloading-induced histone H3 acetylation was significantly enhanced by LMK-235 treatment, indicating the compound's ability to modulate physiological acetylation processes [11]. This selective modulation allows for more precise control of epigenetic modifications compared to broad-spectrum histone deacetylase inhibitors [7] [22].
The histone acetylation changes produced by LMK-235 correlate with altered gene expression patterns, particularly affecting genes regulated by myocyte enhancer factor 2 transcription factors [22] [30]. The compound's effects on histone acetylation are reversible and concentration-dependent, providing a mechanism for fine-tuning epigenetic regulation [3] [11].
LMK-235-induced chromatin remodeling occurs through multiple interconnected mechanisms involving both direct histone modifications and indirect effects on chromatin-associated proteins [13] [16]. The compound's selective inhibition of histone deacetylase 4 and histone deacetylase 5 disrupts the normal recruitment of these enzymes to chromatin, leading to altered nucleosome positioning and chromatin accessibility [19] [20].
The chromatin remodeling effects of LMK-235 are mediated through its impact on the nuclear-cytoplasmic shuttling of class IIa histone deacetylases [19] [31]. Under normal conditions, histone deacetylase 4 and histone deacetylase 5 undergo phosphorylation-dependent nuclear export, where they are sequestered in the cytoplasm by 14-3-3 proteins [19] [35]. LMK-235 treatment enhances this cytoplasmic sequestration, effectively reducing the nuclear concentrations of these repressive enzymes [22] [31].
The resulting chromatin structure changes facilitate increased accessibility of transcription factors to their target genes [13] [16]. This process involves the relief of transcriptional repression normally imposed by histone deacetylase 4 and histone deacetylase 5, particularly at promoter regions regulated by myocyte enhancer factor 2 and other tissue-specific transcription factors [30] [32]. The chromatin remodeling induced by LMK-235 creates a more permissive environment for gene transcription while maintaining specificity through its selective targeting profile [13] [22].
LMK-235 exerts significant effects on transcription factor function through its modulation of histone deacetylase 4 and histone deacetylase 5 activity [26] [30]. The compound's primary transcription factor target involves the myocyte enhancer factor 2 family, which normally undergoes repression through direct interaction with class IIa histone deacetylases [30] [32]. LMK-235 treatment disrupts this repressive interaction by promoting cytoplasmic sequestration of histone deacetylase 4 and histone deacetylase 5, thereby derepressing myocyte enhancer factor 2-mediated gene transcription [22] [31].
The compound also influences hypoxia-inducible factor 1 alpha function through its effects on histone deacetylase 4 and histone deacetylase 5 [33]. These histone deacetylases normally enhance hypoxia-inducible factor 1 alpha transactivation by promoting dissociation from factor inhibiting hypoxia-inducible factor 1 and facilitating association with p300 coactivator [33]. LMK-235 treatment modulates this regulatory network, affecting hypoxia-inducible factor 1 alpha-dependent gene expression programs [26] [33].
Additional transcription factor targets include signal transducer and activator of transcription 1 and forkhead box O1, both of which are regulated through interactions with class IIa histone deacetylases [26]. LMK-235 treatment affects these regulatory pathways by altering the subcellular localization and activity of histone deacetylase 4 and histone deacetylase 5 [10] [14]. The compound's influence on bone morphogenetic protein-Smad-dependent transcription has been demonstrated in neuronal systems, where LMK-235 treatment increased transcriptional activity through this pathway [5] [15].
LMK-235 treatment produces extensive effects on post-translational modifications beyond direct histone acetylation [10] [14]. The compound influences the Small Ubiquitin-like Modifier modification pathway through its effects on histone deacetylase 4, which functions as a Small Ubiquitin-like Modifier E3 ligase [30]. This activity results in altered Small Ubiquitin-like Modifier modification of transcription factors, particularly myocyte enhancer factor 2, leading to changes in their transcriptional activity [30].
The compound also affects phosphorylation cascades through its modulation of calcium/calmodulin-dependent protein kinase II signaling [2] [35]. Histone deacetylase 4 serves as a direct substrate for calcium/calmodulin-dependent protein kinase II, and LMK-235 treatment alters this regulatory interaction [35]. The resulting changes in phosphorylation patterns affect the nuclear-cytoplasmic shuttling of class IIa histone deacetylases and their associated regulatory proteins [2] [31].
LMK-235 treatment influences lysine-specific demethylase 1 expression and activity, providing an additional mechanism for epigenetic regulation [10] [14]. The compound's inhibition of lysine-specific demethylase 1 upregulation affects both inflammatory and fibrotic signaling pathways through modulation of nuclear factor kappa B and Smad2/3 pathways [10] [14]. These effects demonstrate the compound's ability to influence multiple post-translational modification systems simultaneously, creating complex regulatory networks that extend beyond direct histone deacetylase inhibition [10] [26].